Cas no 123023-03-0 (L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride)

L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride
- 4-Trifluoromethyl-L-phenylalanine methyl ester HCl
- (S)-Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride
- SCHEMBL3993099
- CS-0375656
- AT44130
- methyl (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride
- (2S)-amino-3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester HCl
- 123023-03-0
-
- Inchi: InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m0./s1
- InChI Key: HGUZJZSDJWQRSI-FVGYRXGTSA-N
Computed Properties
- Exact Mass: 283.0586908Da
- Monoisotopic Mass: 283.0586908Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01V429-500mg |
4-Trifluoromethyl-L-phenylalanine methyl ester HCl |
123023-03-0 | 97% | 500mg |
$145.00 | 2025-02-13 | |
Aaron | AR01V429-5g |
4-Trifluoromethyl-L-phenylalanine methyl ester HCl |
123023-03-0 | 97% | 5g |
$630.00 | 2025-02-13 | |
1PlusChem | 1P01V3TX-1g |
4-Trifluoromethyl-L-phenylalanine methyl ester HCl |
123023-03-0 | 97% | 1g |
$192.00 | 2023-12-25 | |
1PlusChem | 1P01V3TX-5g |
4-Trifluoromethyl-L-phenylalanine methyl ester HCl |
123023-03-0 | 97% | 5g |
$551.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446326-5g |
(S)-Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride |
123023-03-0 | 98% | 5g |
¥7602.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446326-1g |
(S)-Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride |
123023-03-0 | 98% | 1g |
¥2959.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446326-500mg |
(S)-Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride |
123023-03-0 | 98% | 500mg |
¥2110.00 | 2024-08-09 | |
Aaron | AR01V429-1g |
4-Trifluoromethyl-L-phenylalanine methyl ester HCl |
123023-03-0 | 97% | 1g |
$214.00 | 2025-02-13 | |
1PlusChem | 1P01V3TX-500mg |
4-Trifluoromethyl-L-phenylalanine methyl ester HCl |
123023-03-0 | 97% | 500mg |
$135.00 | 2023-12-25 |
L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride Related Literature
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
Additional information on L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride
Introduction to L-Phenylalanine, 4-(trifluoromethyl)-, Methyl Ester, Hydrochloride (CAS No: 123023-03-0)
L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride, a compound with the CAS number 123023-03-0, is a specialized derivative of the essential amino acid phenylalanine. This compound features a trifluoromethyl group and a methyl ester substituent, which significantly alter its chemical properties and potential biological activities. The hydrochloride salt form enhances its solubility in aqueous solutions, making it particularly useful in pharmaceutical and biochemical applications.
The structural modification of phenylalanine with a trifluoromethyl group introduces unique electronic and steric properties to the molecule. This modification can influence its interaction with biological targets, potentially enhancing binding affinity or altering metabolic pathways. The methyl ester group further modifies the molecule's reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
In recent years, there has been growing interest in the development of fluorinated compounds for their enhanced pharmacological properties. Fluorine atoms can increase metabolic stability, improve binding affinity to enzymes and receptors, and enhance lipophilicity. The compound L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride exemplifies these advantages, making it a promising candidate for various therapeutic applications.
One of the most significant areas of research involving this compound is its potential use in oncology. Fluorinated amino acids have been extensively studied for their role in antitumor therapy. The trifluoromethyl group can enhance the bioavailability and stability of drug molecules, leading to more effective treatments. Preclinical studies have shown that derivatives of phenylalanine with fluorine substituents exhibit potent antiproliferative effects against various cancer cell lines.
Additionally, this compound has shown promise in the field of neuroscience. Phenylalanine derivatives are known to interact with neurotransmitter systems, and the introduction of a trifluoromethyl group can modulate these interactions. Research suggests that compounds like L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride may have potential applications in treating neurological disorders by influencing synaptic transmission and neuronal plasticity.
The hydrochloride salt form of this compound enhances its solubility and bioavailability, which is crucial for pharmaceutical formulations. Solubility issues often limit the effectiveness of drug candidates, but the hydrochloride salt form overcomes this challenge by improving water solubility. This makes it easier to administer the compound orally or via injection, ensuring better therapeutic outcomes.
In industrial applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, enabling chemists to create novel compounds with tailored properties. The pharmaceutical industry particularly benefits from such intermediates, as they provide building blocks for developing new drugs with improved efficacy and safety profiles.
The synthesis of L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques are employed to introduce the necessary functional groups while maintaining high yields and purity. The process often involves protection-deprotection strategies to ensure regioselectivity and minimize side reactions.
The compound's stability under various conditions is another critical factor in its application. Stability studies have been conducted to assess its performance in different environments, including storage conditions and biological systems. These studies are essential for ensuring that the compound remains effective throughout its shelf life and maintains its intended biological activity when used in therapeutic applications.
Economic considerations also play a significant role in the production and utilization of this compound. The cost-effectiveness of synthesizing fluorinated compounds is an important factor for pharmaceutical companies looking to develop new drugs. Advances in synthetic methodologies have helped reduce production costs while maintaining high quality standards.
The regulatory landscape for fluorinated compounds is another area that influences their development and use. Regulatory agencies require extensive testing to ensure that these compounds are safe and effective before they can be approved for clinical use. Compliance with regulatory requirements is crucial for manufacturers seeking to bring new drugs to market.
In conclusion, L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride (CAS No: 123023-03-0) is a versatile compound with significant potential in pharmaceutical and biochemical applications. Its unique structure and properties make it valuable for developing new drugs targeting various diseases. Ongoing research continues to explore its applications in oncology、neuroscience,and other therapeutic areas,highlighting its importance as a research tool and potential drug candidate.
123023-03-0 (L-Phenylalanine, 4-(trifluoromethyl)-, methyl ester, hydrochloride) Related Products
- 31875-99-7(1-Benzyl-4-bromo-1H-1,2,3-triazole)
- 1235659-28-5(N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}-3-(trifluoromethyl)benzamide)
- 895471-59-7(N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide)
- 2680618-65-7(6-acetyl-2-methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-5-carboxylic acid)
- 876718-29-5(N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide)
- 1805083-84-4(5-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1021228-37-4(N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide)
- 1361918-88-8(2-Cyano-4-nitro-5-(trifluoromethoxy)pyridine)
- 1261739-85-8(2-Hydroxy-5-methyl-4-(4-(trifluoromethoxy)phenyl)pyridine)
- 1935256-90-8(3-Amino-1-(2-cyclobutylethyl)-1,2-dihydropyridin-2-one)



